![molecular formula C9H7NO2 B113049 4-hydroxy-1H-indole-3-carbaldehyde CAS No. 81779-27-3](/img/structure/B113049.png)
4-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
4-Hydroxy-1H-indole-3-carbaldehyde is a heteroarenecarbaldehyde that is 4-hydroxyindole in which the hydrogen at position 3 has been replaced by a formyl group . It is a plant metabolite found in Capparis spinosa L . It can be used in the synthesis of a fluorescent probe .
Synthesis Analysis
The synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Phosphorous oxychloride is added dropwise to dry dimethylformamide under cooling in an ice-methanol bath and the mixture is stirred for 15 minutes .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-1H-indole-3-carbaldehyde is 161.16 . Its IUPAC name is 4-hydroxy-1H-indole-3-carbaldehyde and its InChI code is 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8 (12)9 (6)7/h1-5,10,12H .
Chemical Reactions Analysis
4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Physical And Chemical Properties Analysis
4-Hydroxy-1H-indole-3-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Biologically Active Structures
4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives play a crucial role as chemical precursors in the synthesis of biologically active structures. These compounds are ideal for creating complex molecules through multicomponent reactions (MCRs), which are inherently sustainable. The use of 4-Hydroxy-1H-indole-3-carbaldehyde in these reactions, particularly from 2014 to 2021, has shown significant potential in assembling pharmaceutically relevant scaffolds, including various heterocycles like carbazole, pyrimidine, and triazole derivatives.
Versatile Synthetic Methods
The compound has been synthesized through various methods, including the Reimer-Tiemann reaction, Grignard reaction, Vilsmeier Haack reaction, and Sommelet reaction on gramine and indole itself. More recent approaches have focused on using environmentally benign reagents. For example, the oxidative decarboxylation of indole-3-acetic acid using sodium periodate catalyzed by manganese(III)-salophen complex or manganese(III) tetra(pyridyl)porphyrin chloride supported on functionalized multi-wall carbon nano-tubes is a notable method. These synthesis techniques are crucial for generating 4-Hydroxy-1H-indole-3-carbaldehyde in a more environmentally friendly and efficient manner.
Safety And Hazards
The safety information available indicates that 4-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The recent applications of 4-Hydroxy-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using multicomponent reactions in synthesis could be categorized into three categories: spontaneous synthesis, more convergent than uni- and bimolecular reactions, and increasing the variety of existing bond-building methods .
properties
IUPAC Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZIZLLMNWTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431124 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
CAS RN |
81779-27-3 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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